4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid

LOXL2 inhibition Anti-fibrotic Enzymatic assay

This polysubstituted pyrimidine is a strategic building block for SAR exploration and lead optimization, offering a validated starting point for LOXL2 inhibition programs. The 4-chloro handle enables parallel SNAr diversification, the 5-carboxylic acid allows direct amide coupling, and the 2-tetrahydropyran ring ensures essential target engagement. This scaffold provides a clear freedom-to-operate assessment via its explicit patenting in US11358936, accelerating your hit-to-lead progression with reduced IP uncertainty.

Molecular Formula C10H11ClN2O3
Molecular Weight 242.66 g/mol
Cat. No. B13301716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid
Molecular FormulaC10H11ClN2O3
Molecular Weight242.66 g/mol
Structural Identifiers
SMILESC1COCCC1C2=NC=C(C(=N2)Cl)C(=O)O
InChIInChI=1S/C10H11ClN2O3/c11-8-7(10(14)15)5-12-9(13-8)6-1-3-16-4-2-6/h5-6H,1-4H2,(H,14,15)
InChIKeyYDSQGVNSXMEGJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid: Technical Baseline and Procurement Context


4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid (CAS: 1782847-89-5; molecular formula: C₁₀H₁₁ClN₂O₃; MW: 242.66 g/mol) is a polysubstituted pyrimidine derivative bearing a 4-chloro substituent, a 5-carboxylic acid moiety, and a 2-(tetrahydro-2H-pyran-4-yl) group [1]. The compound serves as a versatile heterocyclic scaffold in medicinal chemistry and as a key intermediate in the synthesis of 5-substituted pyrimidine carbocyclic nucleoside analogs [2]. Its structural features—specifically the tetrahydropyran (oxane) ring at the 2-position and the carboxylic acid handle at the 5-position—enable downstream functionalization via amide coupling, esterification, or nucleophilic aromatic substitution at the 4-chloro site, making it a strategic building block for SAR exploration and lead optimization programs .

Why 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic Acid Cannot Be Interchanged with Other Pyrimidine-5-carboxylic Acid Analogs


Substitution of 4-chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid with apparently similar pyrimidine-5-carboxylic acid derivatives introduces quantifiable risks to both biological activity and synthetic tractability. At the biological level, even conservative replacements at the 2-position (e.g., substituting the tetrahydropyran ring with a phenyl, alkyl, or amino group) can ablate target engagement entirely, as the tetrahydropyran moiety contributes specific steric and electronic features essential for binding pocket complementarity in targets such as LOXL2 [1]. At the synthetic level, the 4-chloro substituent provides a defined, reactive handle for late-stage diversification via nucleophilic aromatic substitution (SNAr), whereas analogs lacking this chlorine (e.g., 2-(oxan-4-yl)pyrimidine-5-carboxylic acid) require de novo functionalization strategies that may not be compatible with sensitive downstream intermediates [2]. Furthermore, the carboxylic acid at the 5-position enables direct amide bond formation without requiring protecting group manipulations that would be necessary for ester prodrug forms .

Quantitative Evidence for Prioritizing 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic Acid over Structural Analogs


LOXL2 Inhibitory Activity: Sub-200 nM IC₅₀ Establishes a Defined Potency Benchmark for Fibrosis Programs

A derivative incorporating the 4-chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid scaffold (US11358936, Compound 4-5) exhibits an IC₅₀ of 136 nM against full-length recombinant rat LOXL2 expressed in CHO cells, as measured by H₂O₂ production using DAP as substrate following preincubation [1]. In contrast, the structurally simplified analog lacking the tetrahydropyran and chloro substituents (pyrimidine-5-carboxylic acid itself) shows no meaningful inhibition of LOXL2, underscoring the essential contribution of the 2-(oxan-4-yl) and 4-chloro substitution pattern to target engagement.

LOXL2 inhibition Anti-fibrotic Enzymatic assay

LOXL Isoform Selectivity Profile: Defined Selectivity Window Informs Target Prioritization

The 4-chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid-derived inhibitor (Compound 4-5) displays a measurable selectivity window across LOXL family isoforms. While it inhibits rat LOXL2 with an IC₅₀ of 136 nM, it inhibits human LOXL3 with an IC₅₀ of 214 nM—representing approximately 1.6-fold selectivity for LOXL2 over LOXL3 [1]. In the absence of head-to-head comparator data for other pyrimidine-5-carboxylic acid analogs, this internal selectivity profile establishes a quantitative baseline against which any alternative scaffold must be evaluated for LOXL2-targeted programs.

LOXL selectivity Lysyl oxidase Anti-fibrotic

Synthetic Versatility: 4-Chloro Substituent Enables Late-Stage SNAr Diversification Not Available in Dechlorinated Analogs

The presence of the 4-chloro substituent on the pyrimidine ring provides a reactive electrophilic site for nucleophilic aromatic substitution (SNAr) with amines, alcohols, or thiols, enabling late-stage diversification without requiring de novo synthesis of the entire scaffold [1]. In contrast, the direct structural analog lacking this chlorine—2-(oxan-4-yl)pyrimidine-5-carboxylic acid—offers no such reactive handle and would require alternative, often lower-yielding functionalization strategies (e.g., directed ortho-metalation or halogenation followed by cross-coupling) that introduce additional synthetic steps and compatibility constraints . This synthetic advantage translates to reduced lead optimization cycle times and expanded accessible chemical space from a single advanced intermediate.

Nucleophilic aromatic substitution Medicinal chemistry Lead optimization

Intellectual Property Positioning: Explicitly Claimed in LOXL2 Inhibitor Patent US11358936

Derivatives of 4-chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid are explicitly claimed as LOXL2 inhibitors in U.S. Patent No. 11,358,936, establishing a defined intellectual property position that provides clarity for commercial development and freedom-to-operate analysis [1]. In contrast, more generic pyrimidine-5-carboxylic acid scaffolds lacking the tetrahydropyran and chloro substitution pattern may face crowded or overlapping patent landscapes with less clear commercial pathways. This explicit patent association reduces IP due diligence burden and provides a documented route for follow-on optimization.

Patent protection LOXL2 inhibitor Intellectual property

Validated Application Scenarios for 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic Acid Based on Quantitative Evidence


LOXL2-Targeted Anti-Fibrotic Drug Discovery and Lead Optimization

This compound and its derivatives are suitable for medicinal chemistry programs targeting lysyl oxidase homolog 2 (LOXL2) inhibition for fibrotic diseases including idiopathic pulmonary fibrosis, liver fibrosis, and systemic sclerosis. The scaffold provides a validated 136 nM LOXL2 IC₅₀ starting point with defined LOXL3 selectivity (214 nM, 1.6× window), enabling SAR campaigns to optimize potency, selectivity, and drug-like properties while maintaining the core pyrimidine-5-carboxylic acid pharmacophore [1].

Late-Stage Diversification via Nucleophilic Aromatic Substitution for Parallel Library Synthesis

The 4-chloro substituent serves as a reliable SNAr handle, enabling parallel synthesis of amide, ether, or thioether libraries for high-throughput SAR exploration. Under standard conditions (amine or alcohol nucleophile, K₂CO₃ or DIPEA, DMF, 80–120°C), diverse analogs can be generated from a common intermediate, reducing the synthetic cycle time per derivative and accelerating hit-to-lead progression [2].

Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleoside Analogs

The compound is documented as a key intermediate in the synthesis of novel 5-substituted pyrimidine carbocyclic nucleoside medicines. The operational advantages cited include a simple and safe synthetic process with mild reaction conditions suitable for industrial production scale-up. The carboxylic acid moiety at the 5-position provides a direct conjugation point for nucleoside coupling, while the 4-chloro group offers orthogonal functionalization options [3].

IP-Conscious Lead Discovery in the LOXL2 Inhibitor Space

For programs seeking to enter the LOXL2 inhibitor field with reduced IP uncertainty, this scaffold offers a defined patent landscape via explicit claiming in US11358936. This enables efficient freedom-to-operate assessment and provides a documented foundation for generating patentably distinct follow-on compounds through diversification at the 4-chloro, 5-carboxylic acid, or 2-tetrahydropyran positions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2-(oxan-4-yl)pyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.